molecular formula C7H17O2PS3 B1209718 Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane CAS No. 7421-50-3

Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane

Cat. No.: B1209718
CAS No.: 7421-50-3
M. Wt: 260.4 g/mol
InChI Key: MKHLSGKJYGBQLI-UHFFFAOYSA-N
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Description

Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane is an organophosphorus compound with the molecular formula C7H17O2PS3 and a molecular weight of 260.4 g/mol. This compound is known for its unique chemical structure, which includes both phosphorodithioate and thioether functional groups. It is used in various industrial and scientific applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane typically involves the reaction of O-methyl O-ethyl phosphorodithioic acid with 2-ethylthioethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

O-methyl O-ethyl phosphorodithioic acid+2-ethylthioethanolO-Methyl O-ethyl S-(2-ethylthioethyl) dithiophosphate\text{O-methyl O-ethyl phosphorodithioic acid} + \text{2-ethylthioethanol} \rightarrow \text{this compound} O-methyl O-ethyl phosphorodithioic acid+2-ethylthioethanol→O-Methyl O-ethyl S-(2-ethylthioethyl) dithiophosphate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphorodithioate group to phosphorothioate.

    Substitution: The thioether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphorothioate derivatives.

    Substitution: Various substituted thioethers.

Scientific Research Applications

Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is mediated through the phosphorodithioate group, which acts as an electrophile, and the thioether group, which enhances the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • O-Methyl S-2-diethylaminoethyl ethylphosphonothiolate
  • O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate

Uniqueness

Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

7421-50-3

Molecular Formula

C7H17O2PS3

Molecular Weight

260.4 g/mol

IUPAC Name

ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H17O2PS3/c1-4-9-10(11,8-3)13-7-6-12-5-2/h4-7H2,1-3H3

InChI Key

MKHLSGKJYGBQLI-UHFFFAOYSA-N

SMILES

CCOP(=S)(OC)SCCSCC

Canonical SMILES

CCOP(=S)(OC)SCCSCC

Synonyms

teration

Origin of Product

United States

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